
xi-3,5-Dimethyl-2(5H)-furanone
Overview
Description
Xi-3,5-Dimethyl-2(5H)-furanone, also known as DMF or furaneol, is a natural organic compound that is widely used in the food and fragrance industries. It is a flavoring agent that is commonly found in fruits such as pineapple, strawberry, and tomato. DMF is a colorless liquid that has a sweet, caramel-like odor and taste. In recent years, DMF has gained attention in the scientific community due to its potential health benefits and applications in various fields.
Scientific Research Applications
Agrochemical Applications
3,4,5-Trimethyl-2(5H)-furanone, a variant of xi-3,5-Dimethyl-2(5H)-furanone, shows promise in agrochemical applications as a seed germination inhibitor. Its efficient synthesis from 2,3-dimethylmaleic anhydride, via nucleophilic addition and reduction, allows for large-scale production, indicating potential for widespread agricultural use (Surmont, Verniest, & de Kimpe, 2010).
Synthesis and Structural Analysis
2(5H)-furanone's reaction with the Vilsmeier-Haak-Arnold reagent has been studied for synthesizing β-substituted furans. The structural analysis of key compounds in this reaction, conducted using X-ray diffraction, contributes to our understanding of furanone chemistry (Krapivin et al., 1999).
Food Industry and Flavor Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, furaneol®) and its derivatives are key flavor compounds in many fruits, highly valued in the food industry. They are produced both through enzymatic processes in fruits and synthetically for industrial use. Recent advances in understanding their biosynthetic pathways have been significant (Schwab, 2013).
Formation in Foodstuffs
Investigations into the formation of 4,5-dimethyl-3-hydroxy-2(5H)-furanone in foodstuffs revealed that it results from the condensation of acetaldehyde under oxidative conditions, with 2-oxobutanoic acid as an intermediate product. This understanding is important for controlling and optimizing flavor profiles in food production (Pisarnitskii, Bezzubov, & Egorov, 1987).
Nanofiber Applications
3(2H) furanone derivatives, including 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), have been used to create poly(vinyl alcohol) nanofibers with potential applications in inhibiting cell-adhesion and antimicrobial properties. These nanofibers could have significant implications in healthcare and material sciences (Gule et al., 2013).
properties
IUPAC Name |
2,4-dimethyl-2H-furan-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-3-5(2)8-6(4)7/h3,5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXRUMLUKZBSTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C(=O)O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10312348 | |
| Record name | 3,5-Dimethylfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10312348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5584-69-0 | |
| Record name | NSC252859 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252859 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dimethylfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10312348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



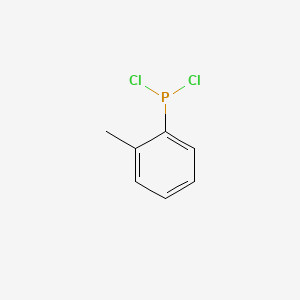

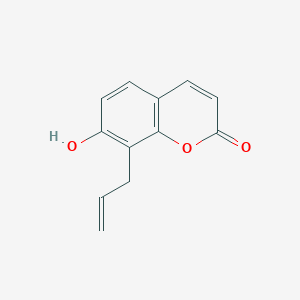
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy-](/img/structure/B3053670.png)
![N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine](/img/structure/B3053671.png)
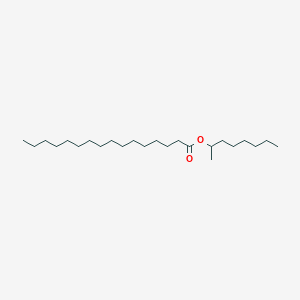
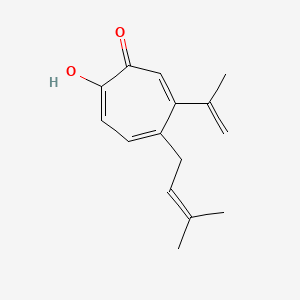
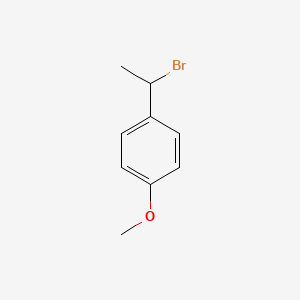
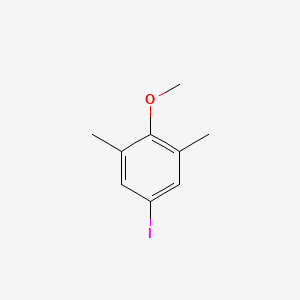

![2-(5-methyl-1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-piperidinyl)phenyl]acrylonitrile](/img/no-structure.png)

![3-Ethyl-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3053683.png)
